3,5-Dichloro-4-hydroxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

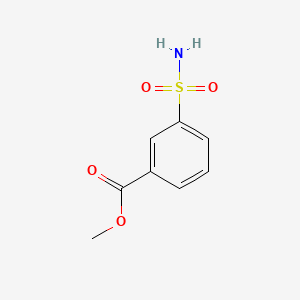

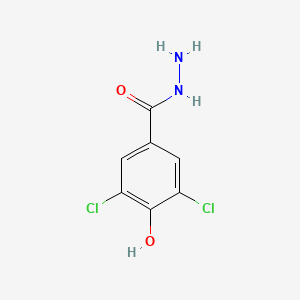

The compound 3,5-Dichloro-4-hydroxybenzohydrazide is a derivative of benzohydrazide with chloro and hydroxy substituents on the benzene ring. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with chloro and hydroxy substituents have been studied for their potential applications in antibiotic biosynthesis and for their antibacterial activities .

Synthesis Analysis

The synthesis of chlorinated benzohydrazide derivatives typically involves the reaction of substituted benzaldehydes with benzohydrazides in the presence of a solvent such as methanol or ethanol. For example, the synthesis of N'-(5-chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide and N'-(2,4-dichlorobenzylidene)-4-dimethylaminobenzohydrazide was achieved by condensation reactions of 4-dimethylaminobenzohydrazide with chlorinated salicylaldehydes . Similarly, the synthesis of N'-(2,4-Dimethoxybenzylidene)-3,4,5-trihydroxybenzohydrazide involved the reaction of 3,4,5-trihydroxybenzoylhydrazide with a dimethoxybenzaldehyde .

Molecular Structure Analysis

The molecular structures of chlorinated benzohydrazide derivatives are characterized by the presence of hydrogen bonding and the dihedral angles between aromatic rings. For instance, the crystal structure of N'-(5-chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide shows two hydrazone molecules linked by an N–H⋯O hydrogen bond . The dihedral angle between the benzene rings in N'-(3-Hydroxybenzylidene)-4-methylbenzohydrazide is reported to be 2.9°, indicating nearly coplanar rings .

Chemical Reactions Analysis

The chemical reactivity of chlorinated benzohydrazides is influenced by the presence of electron-withdrawing chloro groups and electron-donating hydroxy groups. These substituents can affect the electrophilic and nucleophilic properties of the compound, which in turn can influence its participation in various chemical reactions, such as condensation to form hydrazone linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzohydrazides include their solubility in organic solvents, melting points, and the formation of crystalline structures with specific space groups. For example, the compound 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide crystallizes in the monoclinic space group P2/n . The presence of hydroxy groups also facilitates the formation of hydrogen bonds, which can influence the compound's solubility and stability .

Scientific Research Applications

Application 1: Optical Limiting Applications

- Specific Scientific Field : Optical Physics

- Summary of the Application : The compound 3,5-Dichloro-4-hydroxybenzohydrazide is used in the synthesis of novel materials for optical limiting applications . These materials are of interest due to their two photon absorption (TPA) properties .

- Methods of Application or Experimental Procedures : The materials were synthesized by a condensation reaction process and solvent evaporation method was employed to grow single crystals at room temperature . The presence of functional groups of the synthesized compounds were confirmed by Fourier transform infrared and Fourier transform Raman spectral analyses . Various intermolecular interactions were studied using Hirshfeld surface analysis . Thermal stability of the hydrazone Schiff base compounds were studied by thermogravimetric and differential thermal analyses .

- Results or Outcomes : The third order nonlinear optical properties of the synthesized compounds were measured using open aperture Z scan technique . The two photon absorption coefficient and optical limiting properties of the crystals were reported from the Z scan studies .

Application 2: Proteomics Research

- Specific Scientific Field : Proteomics

- Summary of the Application : 3,5-Dichloro-4-hydroxybenzohydrazide is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases.

Application 3: Biological Activities

- Specific Scientific Field : Biochemistry and Pharmacology

- Summary of the Application : Hydrazones, including 4-hydroxybenzohydrazide, have been studied for their coordinate capability, analytical chemistry applications, physiological activity, and biological activities . These compounds are reported to possess antitumor, antitubercular, antibacterial, anti-anginal, and antihypertensive biological activities .

Application 4: Inhibitor of Laccase from Trametes Versicolor

- Specific Scientific Field : Biochemistry

- Summary of the Application : A series of hydrazide-hydrazones, including 3,5-Dichloro-4-hydroxybenzohydrazide, were screened as inhibitors of laccase from Trametes versicolor . Laccase is a copper-containing enzyme which inhibition might prevent or reduce the activity of the plant pathogens that produce it in various biochemical processes .

Safety And Hazards

3,5-Dichloro-4-hydroxybenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3,5-dichloro-4-hydroxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAECGTGIGJYKPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178674 |

Source

|

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-hydroxybenzohydrazide | |

CAS RN |

23964-29-6 |

Source

|

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)